

Stereoisomers of 1,3-Dimethylpentylamine and their chemical structures

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Compound of Interest

Compound Name: 1,3-Dimethylpentylamine

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An In-depth Technical Guide to the Stereoisomers of **1,3-Dimethylpentylamine**

Introduction

1,3-Dimethylpentylamine, also known by synonyms such as methylhexaneamine and 1,3-dimethylamylamine (DMAA), is a sympathomimetic amine that has been utilized as a nasal decongestant and has appeared in dietary and sports nutrition supplements.^{[1][2][3][4][5]} Its chemical structure, systematically named 4-methylhexan-2-amine, possesses two chiral centers.^{[6][7]} This chirality gives rise to four distinct stereoisomers, comprising two pairs of enantiomers.^{[6][7]}

The stereoisomeric composition of a **1,3-Dimethylpentylamine** sample can be indicative of its origin. Synthetic production typically results in a racemic mixture of the stereoisomers, whereas a compound derived from a natural source through enzymatic processes would be expected to be enantiomerically enriched.^{[6][8]} Consequently, the separation and identification of these stereoisomers are of significant interest for regulatory, quality control, and pharmacological purposes. This guide provides a detailed overview of the chemical structures of the stereoisomers of **1,3-Dimethylpentylamine**, their relationships, and the analytical methodologies for their characterization.

Chemical Structure and Stereoisomerism

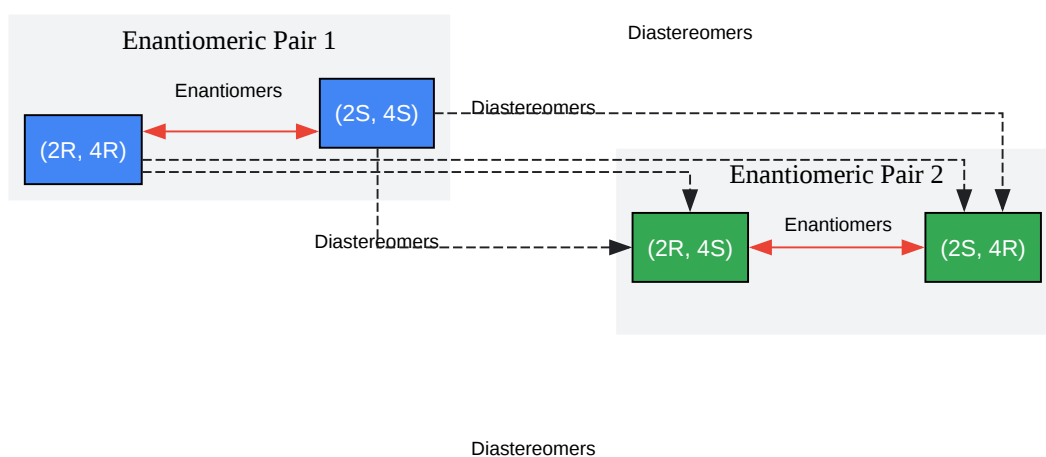
The molecular structure of **1,3-Dimethylpentylamine** (C₇H₁₇N) contains two stereogenic centers at carbon positions 2 and 4.^[6] This results in the existence of four possible

stereoisomers:

- (2R, 4R)-4-methylhexan-2-amine
- (2S, 4S)-4-methylhexan-2-amine
- (2R, 4S)-4-methylhexan-2-amine
- (2S, 4R)-4-methylhexan-2-amine[7]

These stereoisomers are grouped into two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers. Diastereomers have different physical properties and can be separated by achiral chromatographic techniques.[9]

The relationship between these stereoisomers can be visualized as follows:



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Caption: Relationship between the four stereoisomers of **1,3-Dimethylpentylamine**.

Physicochemical Properties

While detailed physicochemical data for each individual stereoisomer is not readily available in the public domain, the properties of the racemic mixture are documented.

Property	Value	Reference
Molecular Formula	C7H17N	[2][4][10]
Molecular Weight	115.22 g/mol	[3][4][10]
Boiling Point	130-135 °C	[11]
Density	0.762 - 0.7655 g/cm ³	[10][11]
Flash Point	28.86 °C - 43 °C	[10][11]
pKa	10.54	[11]

Analytical Methodologies for Stereoisomer Separation

The separation and quantification of the stereoisomers of **1,3-Dimethylpentylamine** are primarily accomplished using chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[7] A critical step for successful chiral separation is derivatization, which converts the enantiomers into diastereomeric pairs that can be resolved on standard achiral columns.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a robust method for the analysis of **1,3-Dimethylpentylamine** stereoisomers. Derivatization is necessary to increase the volatility of the analyte and to introduce a chiral center, facilitating separation.

Experimental Protocol: Chiral GC-MS Analysis of **1,3-Dimethylpentylamine** Stereoisomers

This protocol is a composite of methodologies described in the literature for the derivatization and analysis of **1,3-Dimethylpentylamine** stereoisomers.[7][8]

Objective: To separate and identify the four stereoisomers of **1,3-Dimethylpentylamine** using GC-MS following derivatization with N-pentafluoropropionyl anhydride (PFPA).

Materials:

- **1,3-Dimethylpentylamine** standard
- N-pentafluoropropionyl anhydride (PFPA)
- Heptane or Ethyl Acetate (anhydrous)
- Internal Standard (e.g., N,N-Dimethylcyclohexylamine)
- Volumetric flasks, pipettes, and vials

Procedure:

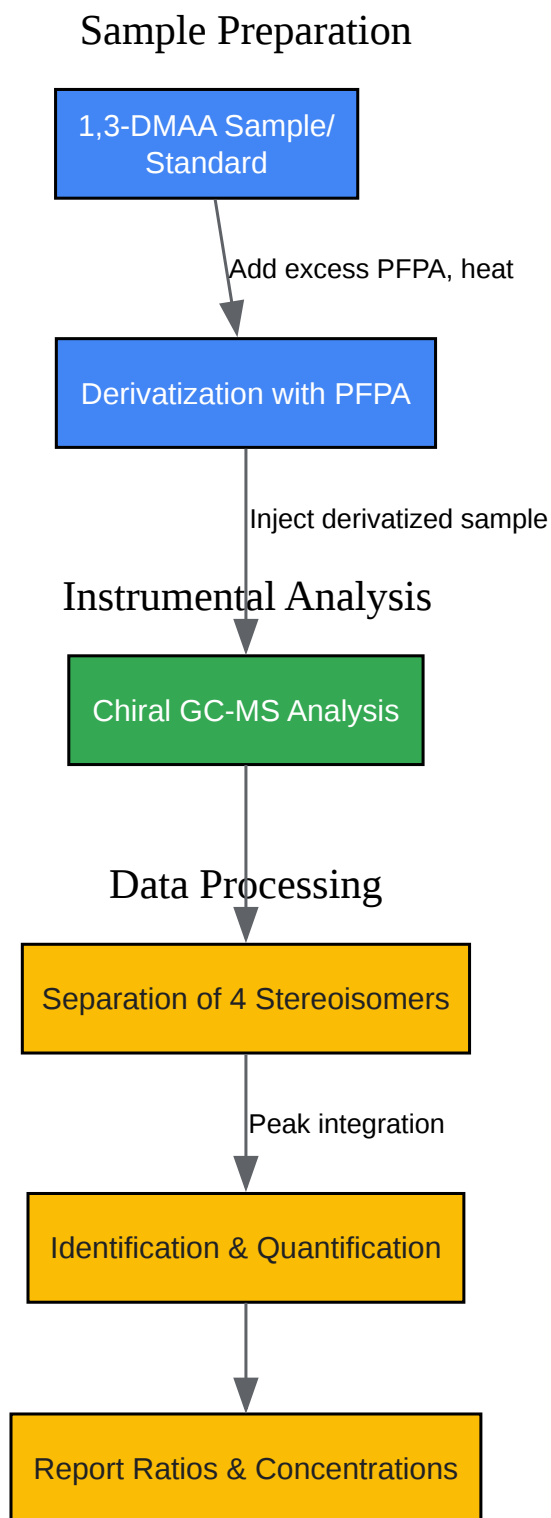
- Standard Preparation:
 - Accurately weigh and dissolve the **1,3-Dimethylpentylamine** standard in heptane to prepare a stock solution.
 - Prepare a series of calibration standards by serial dilution of the stock solution.
 - Add a fixed concentration of the internal standard to each calibration standard and sample.
- Derivatization:
 - Place an aliquot of the standard or sample solution into a reaction vial.
 - Add an excess of N-pentafluoropropionyl anhydride (PFPA).
 - Seal the vial and heat at a controlled temperature (e.g., 60-70 °C) for a specified time (e.g., 20-30 minutes) to ensure complete reaction.
 - After cooling to room temperature, the sample is ready for GC-MS analysis.
- GC-MS Instrumentation and Conditions:

- Gas Chromatograph: A standard GC system equipped with a chiral capillary column (e.g., Astec® CHIRALDEX™ G-DM).
- Injector: Split/splitless injector, operated in split mode.
- Injector Temperature: 250-280 °C.[7]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
- Oven Temperature Program:
 - Initial temperature: 90 °C, hold for 1 minute.
 - Ramp: Increase to 180 °C at a rate of 2-5 °C/min.
 - Final hold: Hold at 180 °C for 5-10 minutes. (Note: The temperature program should be optimized for the specific column and instrument used to achieve baseline separation of the four stereoisomers.)
- Mass Spectrometer: A mass selective detector operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

Data Analysis:

- The four stereoisomers will appear as distinct peaks in the chromatogram.[8]
- Identify the peaks based on their retention times relative to the standard.
- Quantify the amount of each stereoisomer by integrating the peak areas and comparing them to the calibration curve.
- The diastereomeric and enantiomeric ratios can be calculated from the relative peak areas.
[8]

The logical workflow for this experimental protocol can be visualized as follows:



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Caption: Experimental workflow for the chiral GC-MS analysis of 1,3-DMAA.

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